molecular formula C16H16N2O5 B6556165 Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate CAS No. 1040659-43-5

Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate

Cat. No.: B6556165
CAS No.: 1040659-43-5
M. Wt: 316.31 g/mol
InChI Key: JLSUWGVYRLHWNP-UHFFFAOYSA-N
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Description

Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzoate ester linked to a dihydropyridine moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoic acid with 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dihydropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.

Scientific Research Applications

Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The dihydropyridine moiety is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various biological effects, such as vasodilation and anti-inflammatory responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamido)benzoate
  • Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)phenylacetate
  • Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate derivatives with different substituents

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzoate ester and dihydropyridine moiety allows for diverse reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Biological Activity

Methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound's structure includes a benzoate moiety and a dihydropyridine derivative, which are known to contribute to its pharmacological activities. The molecular formula is C15H16N2O4C_{15}H_{16}N_2O_4, with a molecular weight of approximately 288.30 g/mol. The IUPAC name for the compound is this compound.

Antitumor Activity

Several studies have investigated the antitumor properties of dihydropyridine derivatives similar to this compound. Notably:

  • Mechanism of Action : Dihydropyridine derivatives have been shown to inhibit key proteins involved in cancer cell proliferation, such as BRAF and EGFR, which are critical in various cancers including melanoma and lung cancer .
  • Case Study : In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential use in cancer therapy .

Anti-inflammatory Activity

Research indicates that the compound may also possess anti-inflammatory properties:

  • Inflammatory Pathways : Dihydropyridine derivatives have been reported to modulate inflammatory cytokines and inhibit pathways such as NF-kB, which plays a crucial role in inflammation .

Antimicrobial Activity

The antimicrobial effects of related compounds have been documented extensively:

  • Antibacterial Effects : Compounds similar to methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine) have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be within effective ranges, indicating their potential as antibacterial agents .

Data Tables

Biological ActivityMechanismReference
AntitumorInhibition of BRAF and EGFR
Anti-inflammatoryModulation of NF-kB
AntimicrobialInhibition of bacterial growth (e.g., S. aureus)

Research Findings

Recent studies highlight the importance of structure-activity relationships (SAR) in understanding the biological effects of methyl 4-(5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine). Modifications to the dihydropyridine ring and substituents can significantly alter its potency and selectivity against various biological targets.

Properties

IUPAC Name

methyl 4-[(5-methoxy-1-methyl-4-oxopyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-18-9-14(22-2)13(19)8-12(18)15(20)17-11-6-4-10(5-7-11)16(21)23-3/h4-9H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSUWGVYRLHWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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